Telomycin

Description

Properties

CAS No. |

19246-24-3 |

|---|---|

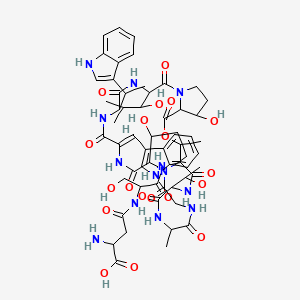

Molecular Formula |

C59H77N13O19 |

Molecular Weight |

1272.3 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S)-1-[[(3S,6S,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

InChI Key |

FJEKCPBQVANMTA-GRZFNQFESA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Telomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical structure of Telomycin, a potent cyclic depsipeptide antibiotic. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Structure

This compound is a complex nonribosomally synthesized peptide antibiotic. Its defining feature is a macrocyclic core composed of eleven amino acid residues, forming a depsipeptide lactone ring structure. First isolated in the 1950s, the precise stereochemistry of this compound has been the subject of revision, with modern analytical techniques providing a definitive structural elucidation.[1]

The molecule possesses a number of non-proteinogenic and modified amino acids, which contribute to its unique biological activity. These include β-methyltryptophan, dehydrotryptophan (ΔTrp), and hydroxylated amino acids.[1] The molecular formula for this compound A, a prominent member of the this compound family, is C₅₉H₇₇N₁₃O₁₉.

Table 1: Physicochemical Properties of this compound A

| Property | Value | Source |

| Molecular Formula | C₅₉H₇₇N₁₃O₁₉ | PubChem |

| Molecular Weight | 1272.3 g/mol | PubChem |

| Exact Mass | 1271.54586728 Da | PubChem |

Amino Acid Composition and Stereochemistry

The cyclic nature of this compound is formed by a lactone bond between the C-terminal carboxyl group of one amino acid and the side-chain hydroxyl group of another. The precise sequence and stereochemistry of the constituent amino acids are crucial for its antibiotic activity. Recent studies, employing advanced analytical methods, have revised the initially proposed all L-amino acid configuration.[1]

Table 2: Amino Acid Constituents of this compound

| Amino Acid Residue | Abbreviation | Chirality | Notes |

| Aspartic acid | Asp | L | |

| Threonine | Thr | L | |

| Alanine | Ala | L | |

| Glycine | Gly | - | Achiral |

| Proline | Pro | L | |

| Tryptophan | Trp | L | |

| β-methyltryptophan | β-MeTrp | L | Non-proteinogenic |

| Dehydrotryptophan | ΔTrp | - | Non-proteinogenic |

| Hydroxyproline | Hyp | L | Post-translationally modified |

| Serine | Ser | L | |

| Allo-threonine | aThr | D | Non-proteinogenic |

Experimental Protocols for Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Data Acquisition: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H and ¹³C Spectra: These spectra provide initial information on the types of protons and carbons present in the molecule.

-

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, helping to identify adjacent protons within the amino acid spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. This is critical for sequencing the amino acid residues and identifying the macrocyclic ring closure.

-

Data Analysis: The collective NMR data is analyzed to piece together the connectivity of the molecule and assign the chemical shifts of each atom.

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: A solution of this compound is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

-

Full Scan MS: An initial full scan mass spectrum is acquired to determine the molecular weight of the parent ion ([M+H]⁺ or [M+Na]⁺).

-

Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Fragmentation Analysis: The resulting fragmentation pattern is analyzed to deduce the amino acid sequence. The fragmentation of the cyclic depsipeptide often involves characteristic losses of amino acid residues and side chains, allowing for sequential analysis. A detailed fragmentation pattern for this compound is not publicly available, but the general principles of peptide fragmentation apply.

Stereochemical Analysis: Advanced Marfey's Method

Protocol:

-

Acid Hydrolysis: The peptide backbone of this compound is hydrolyzed by heating in 6 M HCl to break it down into its constituent amino acids.

-

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This chiral reagent forms diastereomeric derivatives with the D- and L-amino acids.

-

LC-MS Analysis: The diastereomeric derivatives are separated and analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Stereochemical Assignment: The retention times of the derivatized amino acids from this compound are compared to those of authentic D- and L-amino acid standards derivatized in the same manner. This allows for the unambiguous assignment of the absolute stereochemistry of each amino acid residue.

Mechanism of Action: Interaction with Cardiolipin

This compound exerts its antibacterial effect through a specific interaction with cardiolipin, a dimeric phospholipid found in bacterial cell membranes. This interaction leads to the disruption of membrane integrity and ultimately cell death.

References

Technical Guide to Telomycin Production by Streptomyces canus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces canus as a producing organism for the potent cyclic depsipeptide antibiotic, Telomycin. The document covers the genomic and biosynthetic background, detailed experimental protocols, and strategies for strain improvement, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Introduction to Streptomyces canus and this compound

Streptomyces canus, a soil-dwelling actinobacterium, is the natural producer of this compound, a cyclic depsipeptide antibiotic. This compound exhibits significant bactericidal activity, particularly against Gram-positive pathogens, including multidrug-resistant (MDR) strains such as penicillin-resistant Staphylococcus aureus and vancomycin-intermediate S. aureus (VISA).[1] Its unique mode of action, which involves targeting the bacterial membrane, makes it a subject of renewed interest in the face of rising antimicrobial resistance. Two key strains referenced in the literature are S. canus ATCC 12646 and ATCC 12647.[2]

Genomics and Biosynthesis of this compound

The production of this compound in S. canus is orchestrated by a large biosynthetic gene cluster (BGC). Understanding this genetic blueprint is crucial for pathway engineering and production optimization.

This compound Biosynthetic Gene Cluster

In S. canus ATCC 12646, the this compound (TEM) biosynthesis gene cluster has been characterized in detail.[1][2] It is a substantial cluster, spanning approximately 80.5 kb and comprising 34 distinct genes. These genes encode a variety of proteins essential for the synthesis of the antibiotic, including:

-

Nonribosomal Peptide Synthetases (NRPSs): Large, modular enzymes responsible for the assembly of the peptide backbone of this compound.

-

Fatty Acid Ligase: Involved in the synthesis of the lipid component.

-

Tailoring Enzymes: A suite of enzymes, including hydroxylases and P450 monooxygenases, that modify the peptide backbone to create the final, active structure.

-

Regulators and Transporters: Proteins that control the expression of the gene cluster and export the antibiotic out of the cell.

Genomic Features of Streptomyces canus ATCC 12647

The genome of S. canus ATCC 12647 has been sequenced, providing further insights into its metabolic potential.[3][4] The genomic analysis revealed the presence of 12 secondary metabolite biosynthetic gene clusters, indicating a rich capacity for producing a variety of natural products beyond this compound.[3][4]

| Feature | Value | Reference |

| Genome Size | 7,794,673 bp | [3][4] |

| G+C Content | 72.0% | [3][4] |

| Number of Contigs | 64 | [3][4] |

| Putative Protein-Coding Genes | 7,360 | [3][4] |

| Secondary Metabolite BGCs | 12 (3 NRPS, 6 PKS, 1 hybrid, 2 other) | [3][4] |

This compound Biosynthesis Pathway

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) assembly line. A key feature of its biosynthesis is a unique maturation step involving a transiently acylated precursor.

The process begins with the assembly of the peptide chain on the NRPS scaffold. Tailoring enzymes then modify specific amino acid residues, for instance, through hydroxylation. A fascinating aspect of the pathway is the role of the enzyme Tem25, a (de)acylase.[1][2] This enzyme cleaves a lipopeptide precursor, releasing 6-methylheptanoic acid and the mature this compound.[2] This deacylation step is crucial for the final antibiotic activity.

Caption: Proposed biosynthetic pathway of this compound in S. canus.

Experimental Protocols

This section outlines the methodologies for the fermentation of S. canus and the subsequent isolation and purification of this compound.

Fermentation Protocol

While a universally optimized medium for maximal this compound production is not publicly detailed, the following protocol is based on established methods for Streptomyces cultivation. Optimization of media components and culture conditions is recommended for process development.

4.1.1 Seed Culture Preparation

-

Inoculation: Inoculate a loopful of S. canus mycelial stock into a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, yeast extract, and peptone).

-

Incubation: Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 2-4 days, or until dense mycelial growth is observed.

4.1.2 Production Culture

-

Medium: Prepare a production medium. A historical patent suggests an aqueous carbohydrate solution with a nitrogenous nutrient.[2] A study on S. canus ATCC 12647 used M5 media containing soluble starch, NaNO₃, K₂HPO₄, and MgSO₄.[5] Optimization using different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources is a common strategy.

-

Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production flasks or fermenter.

-

Fermentation: Incubate under submerged aerobic conditions at 28-30°C with agitation (e.g., 180 rpm) for 5-10 days.[5]

-

Monitoring: Monitor the fermentation for pH, biomass, and antibiotic activity using a bioassay against a sensitive indicator strain (e.g., Bacillus subtilis).

| Parameter | Recommended Range/Value |

| Temperature | 28 - 30 °C |

| pH | 6.5 - 7.5 |

| Agitation | 180 - 220 rpm |

| Aeration | Submerged aerobic conditions |

| Incubation Time | 5 - 10 days |

| Carbon Sources | Glucose, Soluble Starch |

| Nitrogen Sources | Soybean meal, Yeast Extract, NaNO₃ |

Isolation and Purification Protocol

The following protocol describes a general workflow for extracting and purifying this compound from the fermentation broth.

-

Broth Separation: After fermentation, separate the mycelial biomass from the culture supernatant by filtration or centrifugation.

-

Resin Adsorption: Mix the supernatant with an adsorbent resin such as Amberlite XAD-7HP or XAD-16N (1:1 ratio) to capture the this compound.[5] Stir for several hours to ensure complete binding.

-

Elution: Filter the resin and elute the bound compounds with an organic solvent, such as methanol or acetone.

-

Concentration: Remove the solvent from the eluate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: Purify the crude extract using Vacuum Liquid Chromatography (VLC) with a silica gel (e.g., 230-400 mesh) stationary phase.[5]

-

Gradient Elution: Elute the VLC column with a solvent gradient, for example, a methanol-in-acetone or methanol-in-chloroform gradient, to separate this compound from other metabolites.[5]

-

Fraction Analysis: Collect fractions and analyze for purity (e.g., by HPLC) and bioactivity. Pool the pure, active fractions and concentrate to obtain purified this compound.

Caption: General workflow for the isolation and purification of this compound.

Quantitative Data

Quantitative data on this compound production and activity is essential for evaluating its potential as a therapeutic agent.

Production Yield

Specific volumetric yields (e.g., in mg/L) for this compound from S. canus fermentation are not widely reported in recent literature. An early patent reported the potency of a purified, recrystallized sample as 1900 units/mg .[2] Achieving high yields requires extensive process optimization.

Antimicrobial Activity

| Organism | MIC (μg/mL) of Ambobactin |

| Staphylococcus aureus | 2 |

| Bacillus subtilis | 1 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | >64 |

| Candida albicans | >64 |

Data for Ambobactin from Streptomyces ambofaciens F3.

Strain Improvement and Genetic Engineering

Significant opportunities exist to enhance this compound production and to generate novel, potentially more effective analogues through genetic manipulation of S. canus.

-

Pathway Engineering: In-frame deletions of specific genes in the this compound BGC have been successfully used to create new derivatives. For instance, deleting one hydroxylase and two P450 monooxygenase genes resulted in novel this compound analogues, confirming the role of these enzymes in post-assembly modification.[2]

-

Heterologous Expression: The entire 80.5 kb this compound gene cluster has been heterologously expressed in Streptomyces albus J1074.[1][2] This strategy moves the production pathway into a more genetically tractable and often "cleaner" host, which can simplify downstream processing and facilitate further genetic engineering, mutasynthesis, and production optimization.[1][2]

-

Precursor Engineering: The identification of lipopeptide precursors to this compound opens up possibilities for semi-synthesis. These precursors have shown rapid bactericidal activity against MDR Gram-positive pathogens, suggesting that modifying the acylation step could be a fruitful avenue for developing new antibiotics.[2]

Conclusion

Streptomyces canus remains a valuable microbial resource for the production of the antibiotic this compound. Advances in genomics and molecular biology have illuminated its biosynthetic pathway, providing a roadmap for rational strain improvement and the generation of novel derivatives. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogues in the ongoing search for new treatments for bacterial infections. Further research focused on fermentation optimization to improve yields and comprehensive profiling of its antimicrobial activity will be critical for its potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. US3061516A - this compound and its production - Google Patents [patents.google.com]

- 3. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and History of Telomycin: A Technical Guide

An In-depth Exploration of a Unique Membrane-Active Antibiotic

Introduction

Telomycin is a cyclic depsipeptide antibiotic that has garnered renewed interest for its potent activity against Gram-positive bacteria, including multidrug-resistant (MDR) strains. First discovered in the late 1950s, its unique mechanism of action, which involves targeting the bacterial cell membrane, sets it apart from many conventional antibiotics. This technical guide provides a comprehensive overview of the discovery, history, structure, mechanism of action, and biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Producing Organism

This compound was first reported in the late 1950s as a product of actinomycete fermentation. The producing organism was identified as a strain of Streptomyces, a genus renowned for its prolific production of diverse bioactive secondary metabolites. Specifically, Streptomyces canus has been identified as a producer of this compound. Strains of this bacterium, such as ATCC 12646, have been utilized for the isolation and study of this antibiotic.[1][2]

Experimental Protocol: Isolation and Purification of this compound from Streptomyces canus

The following is a generalized protocol for the isolation and purification of this compound based on common methods for natural product extraction from Streptomyces.

1. Fermentation:

-

A pure culture of Streptomyces canus is inoculated into a suitable seed medium and incubated to generate a high-density starter culture.

-

The seed culture is then transferred to a larger production medium rich in carbon and nitrogen sources to support antibiotic biosynthesis. Fermentation is carried out under controlled temperature and aeration for several days.

2. Extraction:

-

After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration.

-

The antibiotic is primarily present in the supernatant. The cell-free supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the this compound into the organic phase.

3. Purification:

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to a series of chromatographic separations to purify the this compound. This typically involves:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified using RP-HPLC with a C18 column and a gradient of acetonitrile and water, often with a trifluoroacetic acid modifier.

-

-

The purity of the isolated this compound is assessed by analytical HPLC and mass spectrometry.

Structural Elucidation

The chemical structure of this compound was initially investigated in the 1960s. It was identified as a cyclic depsipeptide, a class of peptides where at least one amide bond is replaced by an ester bond. However, recent studies have led to a revision of its stereochemistry. The currently accepted structure of this compound is a complex cyclic undecapeptide containing several non-proteinogenic amino acids.

Key Structural Features

-

A cyclic peptide core.

-

The presence of unusual amino acids, including 3-hydroxyproline, β-methyltryptophan, and dehydrotryptophan.

-

A depsipeptide linkage.

Experimental Protocol: Structural Elucidation of this compound

The structural elucidation of this compound and the revision of its stereochemistry have been accomplished through a combination of modern analytical techniques.

1. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition and exact mass of the molecule, allowing for the calculation of its molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion provides information about the sequence of amino acids in the peptide chain.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and piecing together the individual amino acid spin systems and the overall peptide sequence.

-

NOESY/ROESY: Used to determine the through-space proximity of protons, which helps in defining the three-dimensional conformation of the molecule.

3. Chiral Amino Acid Analysis:

-

Advanced Marfey's Method: This technique is used to determine the absolute stereochemistry (D or L configuration) of the constituent amino acids. The purified this compound is hydrolyzed to its individual amino acids, which are then derivatized with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC. The retention times of the derivatized amino acids are compared to those of authentic D- and L-amino acid standards.

Mechanism of Action

This compound exerts its antibacterial effect through a unique mechanism that involves interaction with the bacterial cell membrane. Unlike many antibiotics that target intracellular processes, this compound disrupts the integrity and function of the cell membrane, leading to cell death.

Interaction with Cardiolipin

The primary target of this compound in the bacterial membrane is cardiolipin, a unique dimeric phospholipid found in high concentrations in the membranes of many bacteria. The interaction between this compound and cardiolipin is a key step in its mechanism of action. This interaction is thought to lead to the formation of pores or channels in the membrane, disrupting the membrane potential and leading to the leakage of essential cellular components.

Experimental Protocol: Investigating the Mechanism of Action

Several biophysical and microbiological assays are employed to elucidate the membrane-targeting mechanism of this compound.

1. Liposome Leakage Assays:

-

Artificial lipid vesicles (liposomes) are prepared with a composition mimicking that of bacterial membranes, with and without cardiolipin.

-

A fluorescent dye is encapsulated within the liposomes.

-

The addition of this compound to the liposome suspension is monitored for an increase in fluorescence, which indicates the leakage of the dye from the liposomes and thus, membrane permeabilization.

2. Isothermal Titration Calorimetry (ITC):

-

ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and cardiolipin-containing liposomes. This provides quantitative data on the strength of the interaction.

3. Bacterial Cytoplasmic Membrane Depolarization Assays:

-

A membrane potential-sensitive fluorescent dye is used to stain bacterial cells.

-

Upon addition of this compound, a change in fluorescence is monitored, which indicates depolarization of the cytoplasmic membrane.

Antibacterial Spectrum and Activity

This compound exhibits potent activity primarily against Gram-positive bacteria. This includes clinically important pathogens that have developed resistance to other classes of antibiotics.

Quantitative Antibacterial Activity

The antibacterial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of a this compound-like Antibiotic (Ambobactin) against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 3.13 |

| Bacillus cereus | 25 |

| Staphylococcus aureus | 25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | >100 |

| Erwinia carotovora | 6.25 |

| Pseudomonas syringae | 6.25 |

| Agrobacterium tumefaciens | 6.25 |

| Xanthomonas oryzae | 6.25 |

Note: Data for Ambobactin, a structurally related analog of this compound. Further studies are needed to establish a comprehensive MIC profile for this compound itself against a wider range of clinical isolates.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery in Streptomyces canus. NRPSs are large, multi-domain enzymes that assemble peptides in a modular, assembly-line fashion, independent of the ribosome.

This compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound has been identified and characterized from Streptomyces canus ATCC 12646. This cluster contains all the necessary genes for the production of the peptide backbone, its modification, and regulation. Understanding this pathway opens up possibilities for biosynthetic engineering to produce novel this compound analogs with improved properties.[1][2]

Visualizing the Biosynthetic Pathway

The following diagram illustrates a simplified workflow for the non-ribosomal peptide synthesis of this compound.

Caption: Simplified workflow of this compound biosynthesis by NRPS machinery.

Conclusion

This compound represents a fascinating and promising class of antibiotics with a unique mode of action. Its discovery and subsequent reinvestigation have highlighted the continued potential of natural products in the fight against antimicrobial resistance. The detailed understanding of its structure, mechanism of action, and biosynthesis provides a solid foundation for future research and development efforts aimed at optimizing its therapeutic potential. Further studies to fully characterize its antibacterial spectrum and in vivo efficacy are warranted.

References

In-Depth Technical Guide: The Antibacterial Spectrum of Telomycin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic that exhibits potent inhibitory activity against a range of Gram-positive bacteria. As a member of the depsipeptide class, its structure includes both peptide and ester linkages, contributing to its unique mechanism of action. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Antibacterial Spectrum and Efficacy

This compound has demonstrated significant in vitro activity against several medically important Gram-positive pathogens. Notably, it has shown efficacy against multidrug-resistant (MDR) strains, including penicillin-resistant Staphylococcus aureus and vancomycin-intermediate Staphylococcus aureus (VISA). Its spectrum of activity makes it a subject of interest for potential therapeutic applications, particularly in the context of rising antibiotic resistance.

Quantitative Antimicrobial Data

| Gram-Positive Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Penicillin-resistant | Data not available | [1] |

| Staphylococcus aureus | Vancomycin-intermediate (VISA) | Data not available | [1] |

| Streptococcus canus | ATCC 12646 (Producer) | Not applicable | [2] |

Mechanism of Action

The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane. It is presumed to target cardiolipins, which are important phospholipid components of the plasma membrane in many Gram-positive bacteria. By interacting with these lipids, this compound leads to membrane destabilization and subsequent cell lysis. This direct action on the cell membrane is a hallmark of many cyclic lipopeptide and depsipeptide antibiotics and contributes to their potent bactericidal effects.

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

1. Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

-

Sterile diluent (e.g., saline or broth)

-

Incubator

2. Protocol:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Leave a column of wells with broth only to serve as a sterility control (no bacteria) and another column with broth and bacteria to serve as a positive growth control (no antibiotic).

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.

-

Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.

-

After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Materials:

-

This compound solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC)

-

Bacterial inoculum standardized to approximately 5 x 10^5 to 1 x 10^6 CFU/mL

-

Appropriate broth medium

-

Sterile culture tubes or flasks

-

Sterile agar plates for colony counting

-

Incubator with shaking capabilities

-

Sterile saline for dilutions

2. Protocol:

-

Inoculate flasks containing the appropriate broth medium and the desired concentrations of this compound with the standardized bacterial suspension. Include a growth control flask without any antibiotic.

-

Incubate the flasks at 35-37°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 35-37°C for 18-24 hours.

-

After incubation, count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Figure 2: Experimental workflow for assessing antibacterial spectrum.

Conclusion

This compound is a potent Gram-positive antibiotic with a promising mechanism of action that involves the disruption of the bacterial cell membrane. Its activity against resistant strains warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound's antibacterial spectrum and efficacy, which will be crucial for defining its potential role in combating challenging Gram-positive infections. Further research is needed to generate comprehensive quantitative data on its activity against a broader range of clinical isolates.

References

Unraveling the Blueprint: A Technical Guide to the Telomycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Telomycin, a cyclic depsipeptide antibiotic, has garnered significant interest for its potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, makes it a promising candidate for further therapeutic development.[3][4] This technical guide provides an in-depth characterization of the this compound biosynthetic gene cluster (BGC), offering a comprehensive resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology.

The this compound Biosynthetic Gene Cluster: Genetic Architecture and Functional Annotation

The this compound BGC from Streptomyces canus ATCC 12646 is a contiguous stretch of DNA spanning approximately 80.5 kb and comprises 34 distinct open reading frames (ORFs).[1][2] This cluster orchestrates the intricate assembly of this compound from its fatty acid and amino acid precursors. The genes within the cluster can be categorized into several functional classes, including nonribosomal peptide synthetases (NRPSs), fatty acid metabolism, tailoring enzymes, regulation, and transport.

A detailed annotation of the genes within the this compound BGC is presented in Table 1. This information is crucial for understanding the role of each protein in the biosynthetic pathway and for designing targeted genetic engineering experiments.

Table 1: Gene Annotation of the this compound Biosynthetic Gene Cluster

| Gene Name | Putative Function |

| tlo1 | Acyl-CoA dehydrogenase |

| tlo2 | Enoyl-CoA hydratase/isomerase |

| tlo3 | 3-hydroxyacyl-CoA dehydrogenase |

| tlo4 | Acyl-CoA synthetase |

| tlo5 | Acyl carrier protein |

| tlo6 | Nonribosomal peptide synthetase (NRPS) |

| tlo7 | Nonribosomal peptide synthetase (NRPS) |

| tlo8 | Nonribosomal peptide synthetase (NRPS) |

| tlo9 | Nonribosomal peptide synthetase (NRPS) |

| tlo10 | Nonribosomal peptide synthetase (NRPS) |

| tlo11 | Nonribosomal peptide synthetase (NRPS) |

| tlo12 | Medium-chain dehydrogenase/reductase |

| tlo13 | Thioesterase |

| tlo14 | ABC transporter ATP-binding protein |

| tlo15 | ABC transporter permease |

| tlo16 | Hydroxylase |

| tlo17 | Cytochrome P450 monooxygenase |

| tlo18 | Cytochrome P450 monooxygenase |

| tlo19 | Lantipeptide biosynthesis protein |

| tlo20 | Lantipeptide biosynthesis protein |

| tlo21 | Lantipeptide biosynthesis protein |

| tlo22 | Lantipeptide biosynthesis protein |

| tlo23 | Transcriptional regulator, LuxR family |

| tlo24 | Transcriptional regulator, TetR family |

| tlo25 | Deacylase |

| tlo26 | Hypothetical protein |

| tlo27 | Hypothetical protein |

| tlo28 | Hypothetical protein |

| tlo29 | Hypothetical protein |

| tlo30 | Hypothetical protein |

| tlo31 | Hypothetical protein |

| tlo32 | Hypothetical protein |

| tlo33 | Hypothetical protein |

| tlo34 | Hypothetical protein |

The this compound Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of this compound is a multi-step process initiated by the formation of a lipid side chain, followed by the nonribosomal synthesis of the peptide core, and concluding with a series of post-assembly modifications. A schematic overview of this pathway is depicted below.

The initial steps involve the synthesis of a 6-methylheptanoic acid side chain, which is then transferred to the NRPS assembly line.[1] The NRPS modules (encoded by tlo6-tlo11) then sequentially add the constituent amino acids to form a linear lipopeptide precursor. This precursor undergoes hydroxylation at specific amino acid residues, catalyzed by hydroxylases and cytochrome P450 monooxygenases (tlo16, tlo17, tlo18).[1] A key maturation step involves the cleavage of the lipid side chain by a deacylase (tlo25), leading to the formation of the mature this compound.[1][2]

Experimental Protocols for BGC Characterization

The characterization of the this compound BGC has been facilitated by a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound BGC

Heterologous expression is a powerful technique to study a BGC in a genetically tractable host. Streptomyces albus J1074 has been successfully used as a heterologous host for this compound production.[1]

Protocol:

-

Vector Construction: The entire this compound BGC (~80.5 kb) is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This is typically achieved through transformation-associated recombination (TAR) in yeast or by using in vitro assembly methods like Gibson Assembly.

-

Host Transformation: The resulting construct is introduced into the chosen Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.

-

Culture and Fermentation: The recombinant Streptomyces strain is cultured in a suitable production medium. Fermentation conditions (temperature, pH, aeration) are optimized to maximize the production of the target compound.

-

Metabolite Analysis: The culture broth and mycelium are extracted with organic solvents. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and its analogues.

References

- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the native flp gene to generate in-frame unmarked mutations in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 4. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Toxicity and Hemolytic Activity of Telomycin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Telomycin is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria. As with any antimicrobial agent under development, a thorough evaluation of its safety profile is paramount. This technical guide provides a comprehensive overview of the publicly available data on the preliminary toxicity and hemolytic activity of this compound. Due to the limited specific experimental data for this compound in the public domain, this document also furnishes detailed, standardized experimental protocols for assessing its acute toxicity, in vitro cytotoxicity, and hemolytic potential. These protocols are based on established methodologies and are intended to guide researchers in generating robust and reproducible safety data. Visual workflows for these experimental procedures are provided to enhance clarity.

Introduction

This compound, a member of the cyclic depsipeptide class of antibiotics, has demonstrated significant promise in combating infections caused by multi-drug resistant Gram-positive pathogens. Its mechanism of action involves the disruption of bacterial cell membrane integrity. However, the therapeutic potential of any new antibiotic is intrinsically linked to its safety and tolerability in the host. Therefore, a critical aspect of the preclinical development of this compound involves a thorough investigation of its toxicological profile, including its potential to induce systemic toxicity and damage to blood components, such as erythrocytes.

This guide summarizes the known preliminary toxicity data for this compound and presents detailed experimental frameworks for further investigation into its safety profile. The methodologies described herein are aligned with international guidelines to ensure the generation of high-quality data suitable for regulatory submissions and further clinical development.

In Vivo Toxicity: Acute Toxicity (LD50)

The acute toxicity of a substance is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population.

Quantitative Data

The available public data on the acute toxicity of this compound is summarized in the table below.

| Test Substance | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Mice | Oral, IV, IP, IM | >1000 | (Not specified in public data) |

IV: Intravenous, IP: Intraperitoneal, IM: Intramuscular

The reported LD50 of >1000 mg/kg across multiple routes of administration in mice suggests a low order of acute toxicity for this compound. However, the absence of detailed experimental reports necessitates further studies to confirm these findings and to establish a more precise LD50 value and observe any non-lethal toxic effects.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This protocol describes a method for determining the acute oral toxicity of this compound in rodents, following the OECD 425 guideline. This method is designed to estimate the LD50 with a reduced number of animals.[1][2]

2.2.1. Materials

-

This compound (of known purity)

-

Vehicle for administration (e.g., sterile water for injection, 0.9% saline, or a suitable non-toxic vehicle)

-

Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant, aged 8-12 weeks.

-

Standard laboratory animal diet and water

-

Oral gavage needles

-

Syringes

-

Animal weighing scales

2.2.2. Procedure

-

Animal Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

-

Fasting: Withhold food overnight (approximately 12 hours) before dosing. Water should be available ad libitum.

-

Dose Preparation: Prepare the required concentrations of this compound in the chosen vehicle. The formulation should be prepared fresh on the day of dosing.

-

Dosing (Up-and-Down Procedure):

-

Select a starting dose based on available data. A default starting dose of 175 mg/kg can be used if no other information is available.

-

Administer a single oral dose of this compound to one animal using a gavage needle.

-

Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

-

If the animal survives, the dose for the next animal is increased by a factor of 3.2.

-

If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

-

The interval between dosing animals is typically 48 hours.

-

The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals occur).

-

-

Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, duration, and severity of these signs.

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method from the outcomes of the dosed animals.

Visualization: Acute Toxicity (LD50) Experimental Workflow

References

In-Depth Technical Guide to Telomycin: A Potent Antibiotic Targeting Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving a specific interaction with the bacterial membrane phospholipid cardiolipin, makes it a subject of significant interest for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, antibacterial activity, mechanism of action, and biosynthesis. Detailed experimental methodologies and visualizations are provided to support further research and development efforts.

Chemical Identity

This compound is a complex cyclic undecapeptide lactone. Due to revisions in its structure over time and the existence of naturally occurring analogues, multiple IUPAC names and chemical formulas have been reported in the literature.

CAS Number: 19246-24-3[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 19246-24-3 | [1] |

| Molecular Formula | C₅₉H₇₇N₁₃O₁₉ | Ambobactin, a this compound-like compound |

| Molecular Weight | 1272.3 g/mol | [1] |

| IUPAC Name | (3R)-L-beta-aspartyl-L-seryl-L-threonyl-L-allothreonyl-L-alanylglycyl-(3S)-3-hydroxy-L-prolyl-alpha,beta-didehydrotryptophyl-beta-methyl-L-tryptophyl-(3S)-3-hydroxy-L-leucyl-3-hydroxy-L-proline, (11->3)-lactone | |

| Synonyms | NSC 235069, A-128 |

Antibacterial Activity

This compound exhibits selective and potent bactericidal activity against Gram-positive bacteria. Its efficacy extends to clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogues

| Organism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | Ambobactin | 8 |

| Bacillus subtilis | Ambobactin | 4 |

| Escherichia coli | Ambobactin | 16 |

| Pseudomonas aeruginosa | Ambobactin | 32 |

Note: Data for Ambobactin, a this compound-like cyclic depsipeptide, is presented here as a representative example of the activity of this class of compounds.[2] More comprehensive MIC data for this compound itself against a wider range of clinical isolates is a subject of ongoing research.

Mechanism of Action: Targeting Cardiolipin

This compound's primary mechanism of action involves a specific interaction with cardiolipin, a dimeric phospholipid found in high concentrations in the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity, leading to cell lysis and death.[3]

References

Methodological & Application

Application Notes and Protocols for Telomycin Extraction from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic effective against a range of Gram-positive bacteria. It is produced by the fermentation of Streptomyces canus.[1] This document provides a detailed protocol for the extraction and purification of this compound from a fermentation broth, intended for use in research and drug development settings. The protocols outlined below are based on established methods for lipopeptide antibiotic recovery and purification, including solvent extraction and preparative high-performance liquid chromatography (HPLC).

Materials and Reagents

-

Streptomyces canus (e.g., ATCC 12646)

-

Fermentation media components (see protocol for details)

-

n-Butanol

-

Methanol

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Filter paper

-

Silica gel for column chromatography

-

C18 reverse-phase silica gel for preparative HPLC

-

Standard laboratory glassware and equipment

-

Fermentor

-

Centrifuge

-

Rotary evaporator

-

Preparative HPLC system with a UV detector

-

Analytical HPLC system

Experimental Protocols

Fermentation of Streptomyces canus

This protocol describes the cultivation of Streptomyces canus for the production of this compound.

1.1. Seed Culture Preparation

-

Prepare a seed culture medium containing (per liter):

-

Soluble Starch: 20 g

-

Tryptone Soy Broth: 20 g

-

Yeast Extract: 3 g

-

CaCO₃: 3 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.025 g

-

-

Adjust the pH of the medium to 7.2 before autoclaving.

-

Inoculate the sterilized medium with a spore suspension of S. canus.

-

Incubate at 30°C for 48-72 hours with shaking at 220 rpm.

1.2. Production Fermentation

-

Prepare the production fermentation medium containing (per liter):

-

Cerelose (Glucose): 10 g

-

Soybean Meal: 10 g

-

Sodium Chloride: 5 g

-

Calcium Carbonate: 1 g

-

Distillers Solubles: 0.5 g

-

-

Adjust the initial pH to 7.1.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Conduct the fermentation at 29.5°C with aeration for 70-100 hours.[1] Monitor the production of this compound using analytical HPLC.

Extraction of this compound

This protocol outlines the extraction of this compound from the fermentation broth using solvent extraction.

-

Harvest the fermentation broth and separate the mycelium from the supernatant by filtration or centrifugation.

-

Adjust the pH of the supernatant to 8.2-8.5 using a suitable base (e.g., NaOH).

-

Extract the this compound from the supernatant using an equal volume of n-butanol.

-

Perform the extraction twice to maximize recovery.

-

Combine the n-butanol extracts and concentrate under reduced pressure using a rotary evaporator.

Purification of this compound

This protocol describes a two-step purification process using silica gel chromatography followed by preparative reverse-phase HPLC.

3.1. Silica Gel Column Chromatography (Initial Purification)

-

Dissolve the concentrated n-butanol extract in a minimal amount of methanol.

-

Prepare a silica gel column equilibrated with a suitable non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and analyze them for the presence of this compound using analytical HPLC.

-

Pool the fractions containing this compound and evaporate the solvent.

3.2. Preparative Reverse-Phase HPLC (Final Purification)

-

Dissolve the partially purified this compound from the previous step in the HPLC mobile phase.

-

Use a semi-preparative C18 column (e.g., 250 mm x 21.2 mm).[2]

-

Employ a gradient elution system with:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Acetonitrile with 0.1% TFA[2]

-

-

A typical gradient could be: 0-60% Solvent B over 45 minutes.[2]

-

Monitor the elution at 220 nm.[2]

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the extraction and purification of a lipopeptide antibiotic like this compound. Please note that the following values are illustrative and based on typical recoveries for similar lipopeptide antibiotics due to the limited availability of specific quantitative data for this compound in published literature.

Table 1: Fermentation and Extraction Data

| Parameter | Value | Reference |

| Fermentation Titer | 1.33 g/L | [3] |

| Initial Broth Volume | 10 L | - |

| Total Crude this compound | 13.3 g | - |

| n-Butanol Extraction Recovery | ~80-90% | [4] |

| Crude Extract Weight | ~10.6 - 12.0 g | - |

Table 2: Purification Data

| Purification Step | Starting Material (g) | Eluent System | Recovery (%) | Purity (%) |

| Silica Gel Chromatography | ~11.3 | Hexane:Ethyl Acetate to Ethyl Acetate:Methanol | ~60-70% | ~70-80% |

| Preparative RP-HPLC | ~7.4 | Water/Acetonitrile with 0.1% TFA | ~90% | >95%[3] |

| Final Yield | ~6.7 g | ~50% (Overall) | >95% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from the fermentation broth.

References

- 1. US3061516A - this compound and its production - Google Patents [patents.google.com]

- 2. Frontiers | Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives [frontiersin.org]

- 3. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: HPLC Purification of Telomycin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria, including multi-drug resistant strains. It is produced by the bacterium Streptomyces canus.[1][2][3] The growing interest in this compound and its derivatives, generated through biosynthetic engineering and semi-synthetic modifications, necessitates robust and efficient purification methods.[1][4] High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is the primary technique for the purification and analysis of this compound and its analogues. This document provides a detailed protocol for the HPLC purification of this compound and its derivatives from bacterial fermentation broth.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. As the concentration of the organic solvent in the mobile phase increases, hydrophobic molecules that are bound to the stationary phase begin to elute. This compound and its derivatives, being lipopeptides, possess both hydrophobic (the lipid tail and certain amino acid residues) and hydrophilic (the peptide backbone and polar amino acid residues) regions, making them ideal candidates for reversed-phase HPLC separation.

Experimental Workflow

The overall process for the purification of this compound and its derivatives from a Streptomyces canus fermentation broth involves several key stages, from initial extraction to final polishing by preparative HPLC.

Caption: Workflow for this compound Purification.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol describes a general method for extracting lipopeptides from a bacterial culture.

-

Harvesting: Centrifuge the Streptomyces canus fermentation broth to separate the mycelium from the supernatant.

-

Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of the lipopeptides.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Reconstitution: Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase for HPLC injection.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Analytical HPLC Method for this compound and its Derivatives

This method is suitable for the initial analysis of the crude extract and for monitoring the purity of fractions from the preparative HPLC.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Preparative HPLC Method for Purification of this compound and its Derivatives

This method is designed to purify larger quantities of this compound and its derivatives from the crude extract. The conditions are scaled up from the analytical method.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 15.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 220 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Fraction Collection | Collect fractions based on UV absorbance peaks |

Note: The gradient for both analytical and preparative HPLC may need to be optimized depending on the specific this compound derivative being purified, as changes in the amino acid sequence or the lipid moiety will affect the hydrophobicity and thus the retention time.

Data Presentation

The following table summarizes typical HPLC parameters for the purification of lipopeptide antibiotics, which can be adapted for this compound and its derivatives.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Type | C18 | C18 |

| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |

| Particle Size | 5 µm | 10 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Detection Wavelength | 220 nm | 220 nm |

Logical Relationships in Method Development

The development of a successful preparative HPLC method is a logical progression from an analytical method. The following diagram illustrates the key relationships and considerations in this process.

Caption: HPLC Method Development and Scale-up.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful purification of this compound and its derivatives using reversed-phase HPLC. By starting with a well-optimized analytical method and carefully scaling up to a preparative scale, researchers can obtain high-purity material suitable for further biological and pharmacological studies. The specific conditions may require further optimization depending on the unique properties of novel this compound derivatives.

References

- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Determining Telomycin MIC against MRSA and VRE Strains: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its efficacy, guiding preclinical and clinical development, and for surveillance of potential resistance. These application notes provide detailed protocols for determining the MIC of this compound against MRSA and VRE strains using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Table 1: Telavancin MIC Distribution against Various MRSA Phenotypes

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Resistant S. aureus (MRSA) | 0.06 - 1 | 0.25 | 0.5 |

| Daptomycin-Nonsusceptible S. aureus (70) | - | 0.06 | 0.125 |

| Vancomycin-Intermediate S. aureus (VISA) (100) | - | 0.06 | 0.125 |

| Heterogeneous VISA (hVISA) (170) | - | 0.06 | 0.125 |

| Linezolid-Resistant S. aureus (25) | - | 0.03 | 0.06 |

Data sourced from studies on Telavancin and may be indicative of this compound's potential activity.

Table 2: Telavancin MIC Distribution against Vancomycin-Resistant Enterococci (VRE)

| Organism (Phenotype) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterococcus faecium (VanA) | - | 8 | 16 |

| Enterococcus faecalis (VanB) | ≤2 | - | 2 |

Data sourced from studies on Telavancin and may be indicative of this compound's potential activity.[1]

Experimental Protocols

The following protocols are based on the CLSI M07 and M100 guidelines for broth microdilution susceptibility testing.[2][3][4][5][6][7]

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Materials:

-

Mueller-Hinton Broth (MHB) powder

-

Distilled or deionized water

-

Stock solutions of CaCl₂ (10 mg/mL Ca²⁺) and MgCl₂ (10 mg/mL Mg²⁺)

-

Autoclave

-

Sterile glassware

Procedure:

-

Prepare MHB according to the manufacturer's instructions.

-

Autoclave the broth at 121°C for 15 minutes.

-

Allow the broth to cool to room temperature.

-

Aseptically add calcium and magnesium stock solutions to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.[8][9]

-

Verify the final pH is between 7.2 and 7.4 at room temperature.

-

Store the prepared CAMHB at 2-8°C.

Inoculum Preparation and Standardization

Materials:

-

Pure, 18-24 hour culture of the MRSA or VRE strain on a non-selective agar plate (e.g., Tryptic Soy Agar).

-

Sterile saline or CAMHB.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer (optional).

-

Sterile loops or swabs.

Procedure:

-

Using a sterile loop or swab, touch 3-5 morphologically similar colonies from the fresh agar plate.

-

Suspend the colonies in sterile saline or CAMHB.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution MIC Assay

Materials:

-

Sterile 96-well microtiter plates.

-

This compound stock solution of known concentration.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Standardized bacterial inoculum (as prepared above).

-

Plate incubator (35°C ± 2°C).

-

Pipettes and sterile tips.

Procedure:

-

Dispense 50 µL of CAMHB into each well of the 96-well plate.

-

Create a serial two-fold dilution of the this compound stock solution across the wells of the plate. Typically, this is done by adding 50 µL of the drug to the first well, mixing, and then transferring 50 µL to the subsequent well, repeating down the row. The final volume in each well will be 50 µL after dilution, with the last 50 µL from the final dilution well being discarded. This will result in a range of this compound concentrations.

-

Add 50 µL of the standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL) to each well, bringing the final volume to 100 µL.

-

Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

Seal the plates or place them in a humidified container to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Read the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control

Quality control should be performed with each batch of tests using reference strains with known MIC values for this compound. The CLSI M100 document provides recommended quality control ranges for various antibiotic-organism combinations.[5][6][7] Reference strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ are commonly used.

Mandatory Visualizations

This compound's Proposed Mechanism of Action

This compound exerts its antibacterial effect through a dual mechanism that targets the bacterial cell envelope. It inhibits cell wall biosynthesis by binding to the lipid II precursor and disrupts the functional integrity of the bacterial cell membrane. This interaction is thought to be facilitated by the presence of cardiolipin in the bacterial membrane.

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound follows a standardized procedure to ensure reproducibility and accuracy of the results.

References

- 1. Vancomycin-Resistant Enterococcus [uspharmacist.com]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. iacld.com [iacld.com]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. darvashco.com [darvashco.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the NMR-Based Structural Elucidation of Telomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic resonance (NMR) spectroscopy in the complete structural elucidation of Telomycin, a potent cyclic depsipeptide antibiotic.

This compound, produced by various Streptomyces species, exhibits significant activity against Gram-positive bacteria. Its complex structure, featuring a cyclic peptide core, non-proteinogenic amino acids, and a unique side chain, necessitates advanced analytical techniques for unambiguous characterization. NMR spectroscopy stands as the cornerstone for determining the constitution, configuration, and conformation of this compound and its analogs.

Overview of the NMR Strategy

The structural elucidation of this compound by NMR spectroscopy follows a well-defined workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objectives are to:

-

Establish the amino acid sequence: This is achieved by identifying individual spin systems corresponding to each amino acid residue and subsequently linking them through observed correlations in COSY, TOCSY, and NOESY/ROESY spectra.

-

Determine through-bond connectivities: Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to identify scalar-coupled protons within each amino acid residue. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing long-range correlations between protons and carbons, aiding in the assembly of the molecular framework.

-

Probe through-space proximities: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space, which is essential for sequencing, defining the stereochemistry, and determining the three-dimensional structure of the peptide.

-

Assign 1H and 13C chemical shifts: HSQC (Heteronuclear Single Quantum Coherence) experiments are used to correlate directly bonded protons and carbons, enabling the assignment of the carbon skeleton.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

-

Purification: this compound should be purified to >95% purity using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. Common choices include DMSO-d6, methanol-d4, or a mixture of H2O/D2O (9:1) to observe exchangeable amide protons. The choice of solvent can influence the observed conformation.

-

Concentration: The final concentration should be in the range of 1-5 mM.

-

Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for referencing the chemical shifts.

-

Filtration: Filter the sample into a high-quality 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

Key Experiments and Typical Parameters:

| Experiment | Purpose | Key Parameters (Typical) |

| 1D ¹H | Initial assessment of sample purity and complexity. | Spectral width: 12-16 ppm, Number of scans: 16-64 |

| 2D ¹H-¹H COSY | Identify scalar-coupled protons (2-3 bonds). | Spectral width: 12 ppm in both dimensions, Data points: 2048 x 512 |

| 2D ¹H-¹H TOCSY | Identify all protons within a spin system (amino acid). | Spectral width: 12 ppm in both dimensions, Mixing time: 60-80 ms |

| 2D ¹H-¹H NOESY/ROESY | Identify through-space proton proximities (< 5 Å). | Spectral width: 12 ppm in both dimensions, Mixing time: 150-300 ms |

| 2D ¹H-¹³C HSQC | Correlate directly bonded protons and carbons. | ¹H spectral width: 12 ppm, ¹³C spectral width: 180-200 ppm |

| 2D ¹H-¹³C HMBC | Identify long-range (2-3 bonds) proton-carbon correlations. | ¹H spectral width: 12 ppm, ¹³C spectral width: 200-220 ppm, Long-range coupling delay optimized for 4-8 Hz |

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the complete structural assignment.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative compilation from available literature.)

| Amino Acid Residue | Hα | Hβ | Hγ | Other Protons | NH |

| Allo-enduracididine | 4.25 | 1.95, 2.15 | 3.30 | - | 8.50 |

| β-Methyltryptophan | 4.80 | 3.10 | - | Indole protons: 7.0-7.6, β-CH₃: 1.25 | 8.20 |

| cis-3-Hydroxyproline | 4.50 | 2.10, 2.30 | 4.60 | - | - |

| trans-3-Hydroxyproline | 4.40 | 2.00, 2.40 | 4.55 | - | - |

| Dehydrotryptophan | - | 7.30 | - | Indole protons: 7.1-7.8 | 9.00 |

| Alanine | 4.30 | 1.40 | - | - | 8.10 |

| Serine | 4.45 | 3.90 | - | - | 8.30 |

| Aspartic Acid | 4.70 | 2.80 | - | - | 8.40 |

| Glycine | 3.95, 4.10 | - | - | - | 8.60 |

| Threonine | 4.20 | 4.15 | 1.20 | - | 8.00 |

| allo-Threonine | 4.10 | 4.05 | 1.15 | - | 7.90 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound (Note: This is a representative compilation. Some signals were reported in a study on this compound extracted from Streptomyces coeruleorubidus.)

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl (C=O) | 170.0 |

| Iminyl (C=N) | 140.0 |

| Aromatic/Olefinic | 132.418, 130.892, 128.793, 114.056 |

| Aliphatic | (Not specified in the available abstract) |

Mandatory Visualizations

Experimental Workflow for this compound Structure Elucidation

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a large non-ribosomal peptide synthetase (NRPS) machinery encoded by a dedicated gene cluster.[1] This pathway involves the sequential condensation of amino acid precursors, followed by modifications and cyclization.

Conclusion

NMR spectroscopy is an indispensable tool for the de novo structure elucidation and stereochemical analysis of complex natural products like this compound. The application of a comprehensive suite of 1D and 2D NMR experiments, coupled with robust data analysis, provides the detailed structural information necessary for drug discovery and development efforts. The protocols and data presented herein serve as a valuable resource for researchers engaged in the study of this compound and other cyclic peptide antibiotics.

References

Application Notes and Protocols for Developing a Bioassay for Telomycin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action involves the specific binding to the bacterial membrane phospholipid, cardiolipin, leading to membrane depolarization, disruption, and ultimately cell death.[2][4] These application notes provide detailed protocols for the development and validation of a robust bioassay to determine the potency and activity of this compound. The described methods are based on established principles of antibiotic susceptibility testing and are adaptable for screening novel this compound analogs or formulations.

Principle of the Bioassay